molecular formula C21H17NO3 B6416279 4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde CAS No. 1323192-58-0

4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde

Cat. No.: B6416279
CAS No.: 1323192-58-0
M. Wt: 331.4 g/mol
InChI Key: AMIHARCFKMJCFM-UHFFFAOYSA-N
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Description

This compound, “4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde”, is a complex organic molecule. It has a molecular formula of C21H17NO3 . The compound contains an isoindole group, which is a five-membered heterocyclic moiety .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes an isoindole group, a hex-1-yn-1-yl group, and a benzaldehyde group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 331.36 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the literature.

Scientific Research Applications

Antiparasitic Applications

Compounds with structural similarities to 4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde have been explored for their antiparasitic activities. For instance, derivatives of pyrimidine-2,4-dione showed significant activity against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, with minimal toxicity to human cells, indicating potential for the development of new antiparasitic agents (Azas et al., 2003).

Synthetic Chemistry and Bioactivity

In synthetic chemistry, compounds structurally related to the target molecule have been utilized to create new chemical entities with potential bioactive properties. For example, the synthesis of alkoxy isoindole-1,3-diones and their antibacterial activity exploration provided insights into chemotherapeutic properties (Ahmed et al., 2006). Similarly, the synthesis of 4-substitutedphenyl-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl benzenesulfonamides highlighted their cytotoxic activities and potential as carbonic anhydrase inhibitors (Gul et al., 2016).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid direct inhalation of dust from such compounds and to follow good laboratory practices. This compound may be irritating to the eyes and skin .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that similar compounds have shown a broad range of such activities . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.

Properties

IUPAC Name

4-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-15-17-12-10-16(11-13-17)7-3-1-2-6-14-22-20(24)18-8-4-5-9-19(18)21(22)25/h4-5,8-13,15H,1-2,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIHARCFKMJCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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